molecular formula C15H13FN2O3S B2848585 4-fluoro-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921773-32-2

4-fluoro-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2848585
CAS RN: 921773-32-2
M. Wt: 320.34
InChI Key: YZCFQHUVSLGGMM-UHFFFAOYSA-N
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Description

“4-fluoro-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” is a compound that contains an indole nucleus . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them of great interest in the field of medicinal chemistry.


Molecular Structure Analysis

The molecular structure of “4-fluoro-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” was identified using the analysis of IR, MS, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

While specific chemical reactions involving “4-fluoro-3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” are not available, indole derivatives are known to undergo a variety of chemical reactions .

Scientific Research Applications

Boronic Acid Derivatives

Boronic acid pinacol ester compounds play a crucial role in organic synthesis reactions. They serve as significant intermediates in carbon-carbon coupling and carbon heterocoupling reactions. Our compound falls into this category, making it valuable for synthetic chemistry . These derivatives find applications in boron neutron capture therapy, feedback control drug transport polymers in cancer treatment, and other biological contexts .

Antibacterial Agents

Fluorine-containing compounds exhibit unique properties due to the strong electronegativity of fluorine atoms. Our compound’s fluorine substitution enhances its affinity to carbon, resulting in high biological activity, stability, and drug resistance. Researchers have explored fluorine-containing drugs for various medical purposes. While our compound is not directly a drug, understanding its properties contributes to this field .

Local Anesthetics

Amide local anesthetics are widely used in clinical cancer surgery. Although our compound is not a direct anesthetic, its structural features may provide insights into drug design. Investigating its potential effects on pain management and cancer treatment could be promising .

Suzuki–Miyaura Coupling

Suzuki–Miyaura cross-coupling reactions are essential in organic synthesis. They allow the formation of carbon–carbon bonds under mild conditions. Boronic acids, including our compound, are key nucleophiles in these reactions. Researchers use them extensively due to their stability and ease of preparation .

Biological Activity

While specific studies on our compound’s biological activity are limited, its unique structure suggests potential pharmacological effects. Further investigations could explore its interactions with biological targets, potentially leading to novel drug candidates .

Medicinal Chemistry

Our compound’s sulfonamide group is a common motif in medicinal chemistry. Researchers have synthesized related compounds with diverse biological activities. Investigating the effects of our compound on bacterial strains (e.g., Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi) could provide valuable insights .

properties

IUPAC Name

4-fluoro-3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3S/c1-9-6-12(3-4-13(9)16)22(20,21)18-11-2-5-14-10(7-11)8-15(19)17-14/h2-7,18H,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCFQHUVSLGGMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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